molecular formula C9H11N5 B11742490 N'-ethyl-1H-1,2,3-benzotriazole-1-carboximidamide

N'-ethyl-1H-1,2,3-benzotriazole-1-carboximidamide

Cat. No.: B11742490
M. Wt: 189.22 g/mol
InChI Key: WCKNBJBYMZYWPX-UHFFFAOYSA-N
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Description

N’-ethyl-1H-1,2,3-benzotriazole-1-carboximidamide is a compound belonging to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry. The unique structure of benzotriazoles, which includes a triazole ring fused with a benzene ring, imparts distinctive chemical properties that make them valuable in synthetic chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-ethyl-1H-1,2,3-benzotriazole-1-carboximidamide typically involves the reaction of benzotriazole derivatives with ethylamine. One common method includes the diazotization of o-phenylenediamine followed by cyclization in the presence of acetic acid to form benzotriazole . The resulting benzotriazole can then be reacted with ethylamine under controlled conditions to yield N’-ethyl-1H-1,2,3-benzotriazole-1-carboximidamide.

Industrial Production Methods

Industrial production of benzotriazole derivatives often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-ethyl-1H-1,2,3-benzotriazole-1-carboximidamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzotriazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-ethyl-1H-1,2,3-benzotriazole-1-carboximidamide oxides, while substitution reactions can introduce various functional groups into the benzotriazole ring .

Scientific Research Applications

N’-ethyl-1H-1,2,3-benzotriazole-1-carboximidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-ethyl-1H-1,2,3-benzotriazole-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, affecting their activity. The triazole ring allows for π–π stacking interactions and hydrogen bonding, which are crucial for its biological activity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-ethyl-1H-1,2,3-benzotriazole-1-carboximidamide stands out due to its specific ethyl substitution, which imparts unique chemical and biological properties. This substitution can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

N'-ethylbenzotriazole-1-carboximidamide

InChI

InChI=1S/C9H11N5/c1-2-11-9(10)14-8-6-4-3-5-7(8)12-13-14/h3-6H,2H2,1H3,(H2,10,11)

InChI Key

WCKNBJBYMZYWPX-UHFFFAOYSA-N

Canonical SMILES

CCN=C(N)N1C2=CC=CC=C2N=N1

Origin of Product

United States

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